N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H14BrN3O3S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.99393 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide are currently unknown. This compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups .
Mode of Action
Based on its structure, it can be inferred that it may interact with its targets through various types of chemical bonds, such as hydrogen bonds, ionic bonds, and van der waals interactions .
Biochemical Pathways
Given the presence of a bromine atom in its structure, it might be involved in halogenation reactions
Pharmacokinetics
Factors such as its molecular weight, solubility, and chemical stability could influence its bioavailability .
Result of Action
Based on its structure, it could potentially interact with various cellular components and affect cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the pH could affect the ionization state of the compound, thereby influencing its solubility and interaction with its targets .
Properties
IUPAC Name |
N-[4-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c1-10-7-11(18)4-5-13(10)20-15(22)8-12-9-25-17(19-12)21-16(23)14-3-2-6-24-14/h2-7,9H,8H2,1H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCRJTZCUMCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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